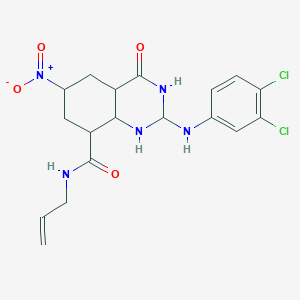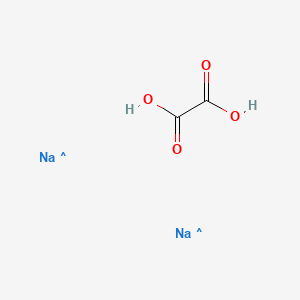
Ethanedioic acid (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic Acid (disodium), also known as disodium oxalate, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and consists of sodium cations (Na⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, crystalline, odorless solid that decomposes above 290°C . It is commonly used in various industrial and laboratory applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxalic Acid (disodium) can be synthesized through the neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio. The reaction is as follows:
H2C2O4+2NaOH→Na2C2O4+2H2O
The resulting solution is then evaporated to yield anhydrous disodium oxalate, which can be thoroughly dried by heating to between 200 and 250°C .
Industrial Production Methods
In industrial settings, disodium oxalate can also be produced by decomposing sodium formate at temperatures exceeding 360°C. This method is less common but provides an alternative route for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic Acid (disodium) undergoes several types of chemical reactions, including:
- When heated above 290°C, disodium oxalate decomposes into sodium carbonate and carbon monoxide:
Decomposition: Na2C2O4→Na2CO3+CO
Reduction: Disodium oxalate can act as a reducing agent in various chemical reactions.
Common Reagents and Conditions
Potassium Permanganate: Disodium oxalate is often used as a primary standard for standardizing potassium permanganate solutions due to its reducing properties.
Vanadium Pentoxide: When heated with vanadium pentoxide in a 1:2 molar ratio, disodium oxalate forms sodium vanadium oxibronze and releases carbon dioxide.
Major Products Formed
Sodium Carbonate: Formed during the decomposition of disodium oxalate.
Carbon Monoxide: Also produced during the decomposition process.
Applications De Recherche Scientifique
Oxalic Acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a primary standard for titrations and as a reducing agent in various chemical reactions.
Industry: Utilized in the pulp and alumina industries to prevent calcium oxalate deposits on machinery.
Mécanisme D'action
The mechanism by which Oxalic Acid (disodium) exerts its effects varies depending on its application:
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Oxalate: Commonly found in kidney stones and has similar chemical properties but different solubility characteristics.
Oxalyl Chloride: Used in organic synthesis but is more reactive and hazardous compared to disodium oxalate.
Uniqueness
Oxalic Acid (disodium) is unique due to its dual role as a reducing agent and a complexing agent. Its stability and ease of handling make it a preferred choice for standardizing solutions and for use in various industrial applications .
Propriétés
Formule moléculaire |
C2H2Na2O4 |
|---|---|
Poids moléculaire |
136.01 g/mol |
InChI |
InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; |
Clé InChI |
GRZMEERIPCJGSO-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


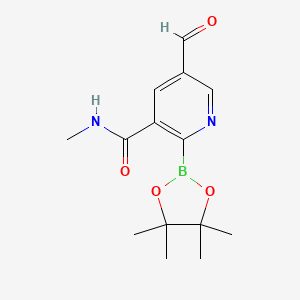


![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)
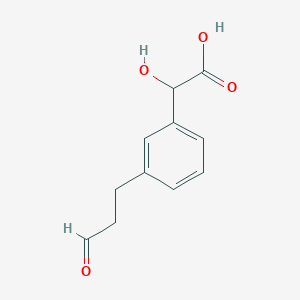
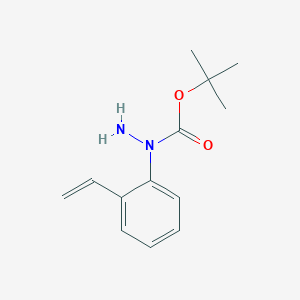

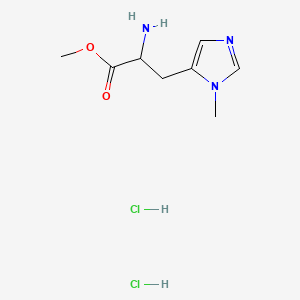
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
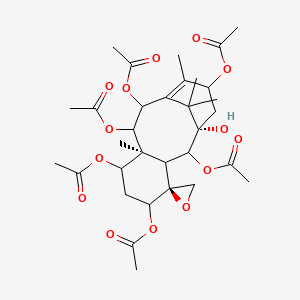
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
